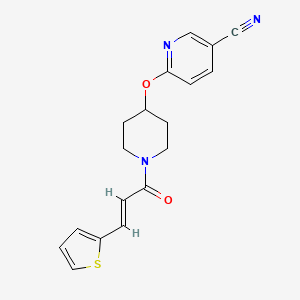
N-((2-morpholinopyrimidin-4-yl)methyl)-4-(piperidin-1-yl)pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-morpholinopyrimidin-4-yl)methyl)-4-(piperidin-1-yl)pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C19H25N7O2 and its molecular weight is 383.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
- Anti-angiogenic and DNA Cleavage Activities : Derivatives of pyrimidine, including compounds structurally related to N-((2-morpholinopyrimidin-4-yl)methyl)-4-(piperidin-1-yl)pyrimidine-2-carboxamide, have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities. These compounds showed significant potential in blocking the formation of blood vessels in vivo and exhibited differential migration and band intensities in DNA binding/cleavage assays, suggesting their utility as anticancer agents with both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Synthesis and Anti-hyperglycemic Evaluation
- Novel Carboximidamides Derived from Cyanamides : Another study focused on synthesizing novel carboximidamide derivatives linked with the pyrimidine moiety, showing significant anti-hyperglycemic effects. These compounds, derived from reactions involving morpholine and piperidine among others, displayed a remarkable decrease in serum levels of glucose and had restorative effects on liver and kidney function biomarkers, indicating their potential as therapeutic agents for diabetes (Moustafa et al., 2021).
Optimization of Pharmacokinetic Profile
- Benzimidazole Derivatives as Orally Active Renin Inhibitors : Research into benzimidazole derivatives, structurally akin to the compound , aimed at improving the pharmacokinetic profile while maintaining renin inhibitory activity for potential treatment of hypertension. Through structural modification, researchers discovered potent and orally bioavailable renin inhibitors, demonstrating the compound's utility in drug development for cardiovascular diseases (Tokuhara et al., 2018).
Anti-Inflammatory and Analgesic Agents
- Synthesis of Novel Benzodifuranyl and Thiazolopyrimidines : A study synthesized novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone, evaluating them as anti-inflammatory and analgesic agents. These compounds showed significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antihypertensive Agents
- Synthesis of 1,2,4-Triazolo[1,5-alpha]pyrimidines : Exploring the synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties, this research aimed at creating potential antihypertensive agents. Some compounds showed promising in vitro and in vivo activity, indicating their potential in treating hypertension (Bayomi et al., 1999).
Propriétés
IUPAC Name |
N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-4-piperidin-1-ylpyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O2/c27-18(17-20-7-5-16(24-17)25-8-2-1-3-9-25)22-14-15-4-6-21-19(23-15)26-10-12-28-13-11-26/h4-7H,1-3,8-14H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWWPQWHXKIZDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC=C2)C(=O)NCC3=NC(=NC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

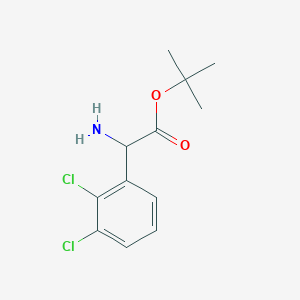

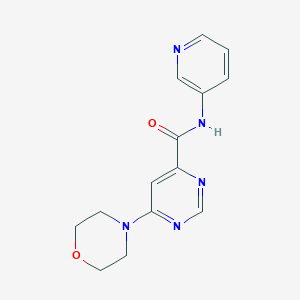

![N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2767329.png)

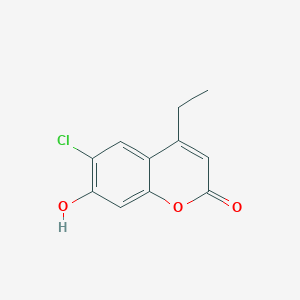
![1,3-Dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B2767335.png)

![3-[(4-fluorophenyl)methyl]-1H-benzimidazole-2-thione](/img/structure/B2767337.png)
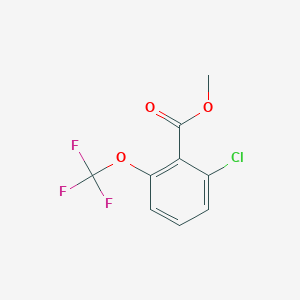
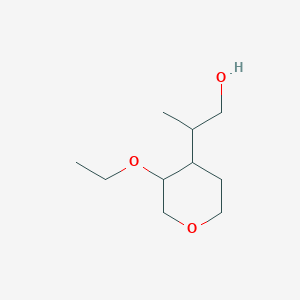
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2767342.png)
